methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[e][1,2,4]thiadiazine core, which is a heterocyclic system containing sulfur and nitrogen atoms, making it a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[e][1,2,4]thiadiazine Core: This step often involves the cyclization of a precursor containing the necessary sulfur and nitrogen atoms. For instance, a reaction between o-toluidine and a sulfonyl chloride can form the benzo[e][1,2,4]thiadiazine ring system.
Functionalization of the Core:
Attachment of the Methoxybenzoate Group: This step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the oxo groups, potentially converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated benzo[e][1,2,4]thiadiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzo[e][1,2,4]thiadiazine derivatives have shown promise as enzyme inhibitors, particularly targeting kinases and proteases. This makes them potential candidates for developing new therapeutic agents.
Medicine
In medicinal chemistry, these compounds are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzo[e][1,2,4]thiadiazine core is crucial for binding to biological targets, enhancing the compound’s efficacy.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Benzo[e][1,2,4]thiadiazine Derivatives: These include compounds with similar core structures but different substituents, such as 2-(o-tolyl)-benzo[e][1,2,4]thiadiazine.
Sulfonamide Derivatives: Compounds like sulfanilamide share the sulfonamide functional group but differ in their overall structure.
Uniqueness
Methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzo[e][1,2,4]thiadiazine core and the methoxybenzoate group allows for diverse applications in various fields, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 4-methoxy-3-[[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c1-16-8-4-5-9-19(16)26-24(28)25(20-10-6-7-11-22(20)33(26,29)30)15-18-14-17(23(27)32-3)12-13-21(18)31-2/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVQFXGVSDDTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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